Dianhydromannitol fundamental properties and characteristics
Dianhydromannitol fundamental properties and characteristics
An In-depth Technical Guide on the Core Fundamental Properties and Characteristics of Dianhydromannitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and applications of dianhydromannitol, with a focus on two primary isomers: 1,4:3,6-dianhydro-D-mannitol (Isomannide) and 1,2:5,6-dianhydro-D-mannitol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
Dianhydromannitol is a bicyclic organic compound derived from the dehydration of D-mannitol, a sugar alcohol.[1][2] The isomers of dianhydromannitol, particularly Isomannide, are of significant interest due to their rigid, chiral structures, making them valuable building blocks in various chemical syntheses.[2][3] They serve as key starting materials in the production of biodegradable polymers, pharmaceuticals, and chiral ligands for asymmetric synthesis.[3][4] This guide will primarily focus on the well-characterized 1,4:3,6-dianhydro-D-mannitol (Isomannide) and also provide available information on the 1,2:5,6-dianhydro-D-mannitol isomer.
Chemical and Physical Properties
The fundamental properties of the two dianhydromannitol isomers are summarized below. These properties are crucial for their application in various fields.
1,4:3,6-Dianhydro-D-mannitol (Isomannide)
Isomannide is a white, crystalline solid that is sparingly soluble in water.[5] It is recognized for its thermal stability and serves as a versatile chiral building block.[1][6]
Table 1: Physicochemical Properties of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][7] |
| Molecular Weight | 146.14 g/mol | [1][7] |
| CAS Number | 641-74-7 | [8] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Melting Point | 80-88 °C | [1] |
| Boiling Point | 372 °C at 760 mmHg | [1][7] |
| 150 °C at 12 mmHg | [1] | |
| Density | 1.475 g/cm³ (25 °C) | [7] |
| Optical Rotation [α]25/D | +89° (c=3 in H₂O) | [8] |
| Water Solubility | Sparingly soluble/Very soluble (reports vary) | [5][7] |
| Vapor Pressure | 4.7E-7 mmHg at 20 °C | [7] |
| pKa | 13.17 | [7] |
| LogP (Octanol/Water) | -1.75 | [7] |
1,2:5,6-Dianhydro-D-mannitol
This isomer is also a key intermediate in chemical synthesis, particularly for the production of polymers and other complex organic molecules.[5]
Table 2: Physicochemical Properties of 1,2:5,6-Dianhydro-D-mannitol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [7] |
| Molecular Weight | 146.14 g/mol | [7] |
| CAS Number | 19895-66-0 | [7] |
| IUPAC Name | (1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol | [7] |
| Exact Mass | 146.05790880 Da | [7] |
| Topological Polar Surface Area | 65.5 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
Synthesis and Manufacturing
The primary route for the synthesis of dianhydromannitol isomers is the acid-catalyzed dehydration of D-mannitol.[1][5]
Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
Isomannide is typically produced by the controlled heating of D-mannitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum.[5][10] The reaction proceeds through a two-step dehydration mechanism.[1]
Synthesis of 1,2:5,6-Dianhydro-D-mannitol
The synthesis of 1,2:5,6-dianhydro-D-mannitol can be achieved from D-mannitol through a series of protection and activation steps, followed by intramolecular cyclization. A common route involves the formation of a di-O-isopropylidene derivative, which is then converted to the diepoxide.[11]
Applications in Drug Development
Dianhydromannitol isomers and their derivatives have several applications in the pharmaceutical industry, primarily owing to their chiral nature and rigid structure.
Chiral Building Blocks
Isomannide is a valuable chiral building block for the synthesis of pharmaceutically active compounds.[2][4] Its derivatives have been investigated as protease inhibitors, highlighting its potential in medicinal chemistry.[1]
Cytotoxic Agents and DNA Damage Response
While direct signaling pathways for dianhydromannitol are not extensively detailed, the closely related dianhydrohexitol, 1,2:5,6-dianhydrogalactitol (DAG), provides a well-studied model for the cytotoxic mechanism of this class of compounds.[1][6][9] Dianhydrogalactitol is a bifunctional alkylating agent that induces inter-strand DNA crosslinks, particularly at the N7 position of guanine.[1] This DNA damage triggers a cellular response that leads to cell cycle arrest and apoptosis, making it an effective anticancer agent.[1][6][9]
The induced DNA damage, especially the formation of double-strand breaks during DNA replication, activates the DNA damage response (DDR) pathway.[1] Key proteins in this pathway include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand and single-strand breaks, respectively.[1] These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the histone variant H2A.X (forming γH2A.X), a marker of DNA double-strand breaks.[1][5] This signaling cascade ultimately leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[1][9] If the damage is too severe, the p53 tumor suppressor protein is activated, which can induce apoptosis.[5][9]
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of dianhydromannitol. Detailed, step-by-step protocols from specific literature are limited; therefore, these represent standard approaches.
General Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
This protocol is a general representation of the acid-catalyzed dehydration of D-mannitol.
Protocol:
-
Reaction Setup: A suitable reaction vessel is charged with D-mannitol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[4]
-
Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water. Typical conditions can range from 140-170°C at pressures of 2-20 kPa.[4][9]
-
Neutralization: After the reaction is complete (monitored by a suitable analytical technique such as TLC or GC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to quench the acid catalyst.[4]
-
Purification: The crude product is then purified, typically by vacuum distillation, to yield pure isomannide.[9]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of dianhydromannitol.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water is often effective. For dinitrate derivatives, a mobile phase of methanol:water (40:60) has been reported.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm for dinitrate derivatives).[12]
-
Sample Preparation: A known concentration of the dianhydromannitol sample is dissolved in the mobile phase or a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the analyte is used to determine its purity against a reference standard.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of dianhydromannitol isomers.
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure and stereochemistry of the molecule.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
-
Procedure:
-
Add an excess amount of the solid dianhydromannitol to a known volume of purified water or a relevant buffer in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved dianhydromannitol in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14]
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Stability Assessment
Stability testing is crucial for determining the shelf-life and storage conditions of dianhydromannitol, especially for pharmaceutical applications. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8][17][18][19]
-
Long-Term Stability:
-
Accelerated Stability:
-
Analysis: At each time point, the samples are analyzed for purity, appearance, and the presence of degradation products using a validated stability-indicating method, typically HPLC.
Conclusion
Dianhydromannitol, particularly the 1,4:3,6-isomer (Isomannide), is a versatile and valuable platform chemical derived from renewable resources. Its unique structural and chemical properties make it a key intermediate in the synthesis of advanced polymers and pharmaceuticals. The cytotoxic mechanism of the related compound, dianhydrogalactitol, provides a compelling model for the potential of dianhydrohexitols in cancer therapy through the induction of DNA damage and cell cycle arrest. Further research into detailed reaction mechanisms and the development of specific, validated analytical protocols will continue to expand the applications of these important bio-based molecules.
References
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- 3. researchgate.net [researchgate.net]
- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2:5,6-dianhydro-D-mannitol | C6H10O4 | CID 23619611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3454603A - Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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